

In-Depth Technical Guide: YM-230888 (CAS Number: 446257-23-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-230888

Cat. No.: B15620582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-230888 is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission has positioned it as a significant tool in neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders, particularly in the domain of chronic pain. This document provides a comprehensive overview of the chemical, physical, and pharmacological properties of **YM-230888**, including its mechanism of action, signaling pathways, and a summary of key in vivo studies. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation.

Chemical and Physical Properties

YM-230888, with the CAS number 446257-23-4, is a thieno[2,3-d]pyrimidine derivative. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	446257-23-4
Molecular Formula	C ₁₉ H ₂₈ N ₄ OS
Molecular Weight	360.52 g/mol
IUPAC Name	4-(cycloheptylamino)-N-[(2R)-tetrahydrofuran-2-ylmethyl]thieno[2,3-d]pyrimidine-6-carboxamide
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol
Purity	Typically ≥98%

Pharmacological Properties

YM-230888 functions as a selective antagonist of the mGluR1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.

Mechanism of Action

YM-230888 acts as a negative allosteric modulator of the mGluR1 receptor. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that prevents receptor activation even in the presence of the endogenous agonist, glutamate. This allosteric inhibition allows for a more nuanced modulation of receptor activity compared to competitive antagonists that directly block the agonist binding site.

Potency and Selectivity

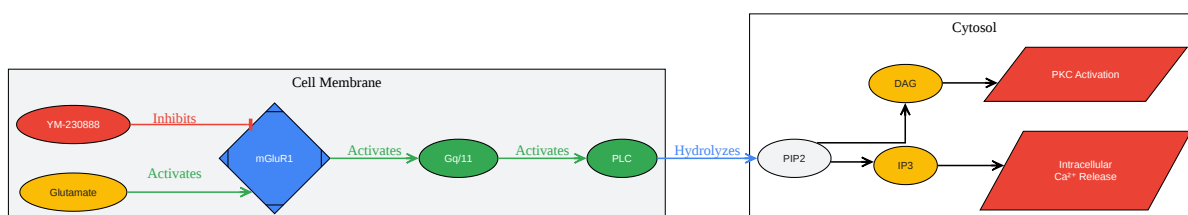
In vitro studies have demonstrated the high potency and selectivity of **YM-230888** for the mGluR1 receptor.

Parameter	Value	Species/Cell Line
K _i (Binding Affinity)	13 nM	Rat cortical neurons
IC ₅₀ (Inhibition of Glutamate-induced IP production)	13 nM	Rat cerebellar granule cells

YM-230888 shows high selectivity for mGluR1 over other mGluR subtypes (mGluR2-8) and ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors).

Signaling Pathway

As an antagonist of mGluR1, **YM-230888** blocks the canonical Gq/11 signaling pathway. Upon activation by glutamate, mGluR1 typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting mGluR1, **YM-230888** prevents these downstream signaling events.



[Click to download full resolution via product page](#)

Caption: YM-230888 inhibits the mGluR1 signaling pathway.

Preclinical In Vivo Studies

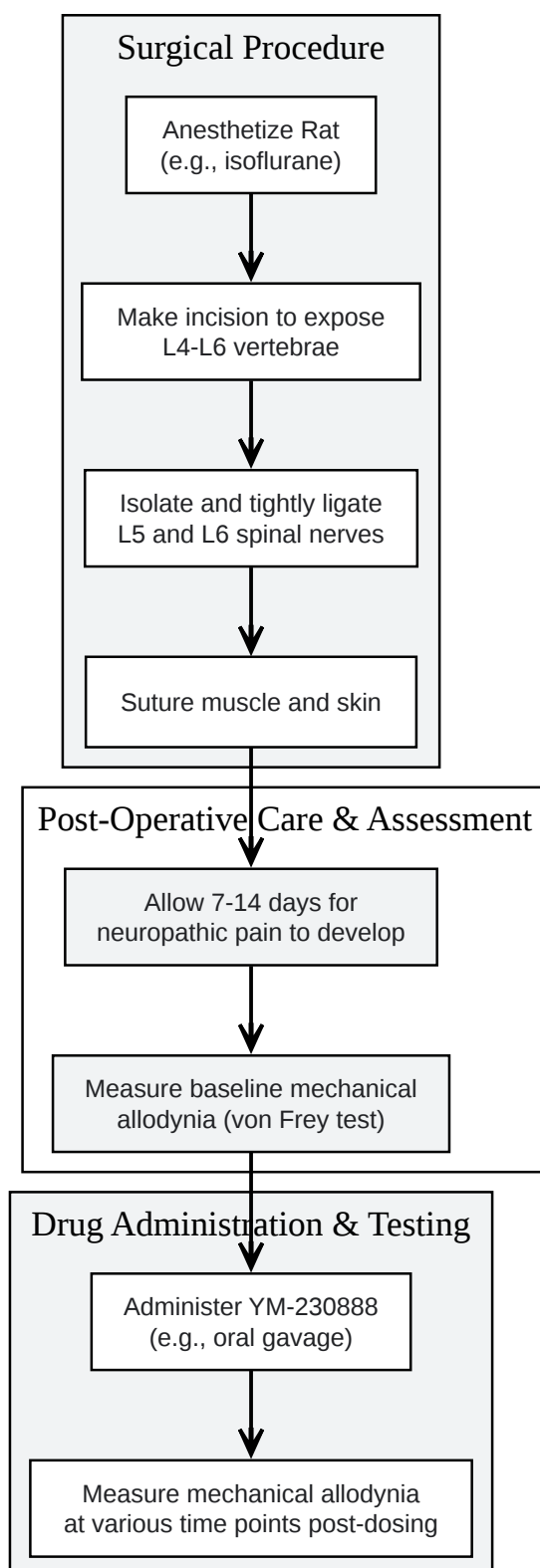
YM-230888 has demonstrated significant efficacy in various rodent models of pathological pain, highlighting its potential as an analgesic agent.

Summary of Key Findings

Animal Model	Effect of YM-230888
Spinal Nerve Ligation (Chung Model) of Neuropathic Pain	Dose-dependent reversal of mechanical allodynia.
Streptozotocin-Induced Diabetic Neuropathy	Attenuation of thermal hyperalgesia.
Carrageenan-Induced Inflammatory Pain	Reduction of thermal hyperalgesia and mechanical allodynia.
Formalin-Induced Nociception	Suppression of both the acute and tonic phases of the formalin response.

Detailed Experimental Protocols

This protocol is adapted from the methodology described in seminal studies investigating the antinociceptive effects of **YM-230888**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-Depth Technical Guide: YM-230888 (CAS Number: 446257-23-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620582#ym-230888-cas-number-446257-23-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com